N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide
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Overview
Description
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and various substituents including a fluorophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine rings. The fluorophenyl and methoxyphenyl groups are introduced through various substitution reactions. Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling , and various oxidizing agents for the formation of the pyridazine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, and the development of more efficient catalysts for the key coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Various substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Coupling reagents: Such as palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridazine derivatives, such as:
Pyrrolidine-2-one: A common structural motif in many bioactive molecules.
Pyridazine derivatives: Known for their diverse biological activities.
Fluorophenyl and methoxyphenyl derivatives: Often used in medicinal chemistry for their favorable pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-31-19-6-4-5-17(15-19)9-12-24(30)26-18-13-14-29(16-18)23-11-10-22(27-28-23)20-7-2-3-8-21(20)25/h2-8,10-11,15,18H,9,12-14,16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJBEPAGNYKTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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